1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxamide
Overview
Description
1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzenesulfonyl, dichlorophenyl, and phenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of 4-phenylpiperidine with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl derivative. This intermediate is then reacted with 2,5-dichlorophenyl isocyanate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(benzenesulfonyl)-N-(2-chlorophenyl)-4-phenylpiperidine-4-carboxamide: This compound has a similar structure but with a single chlorine substitution, which may result in different chemical and biological properties.
1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-methylpiperidine-4-carboxamide: The presence of a methyl group instead of a phenyl group can alter the compound’s reactivity and interactions.
1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxylic acid: The carboxylic acid derivative may have different solubility and reactivity compared to the carboxamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(2,5-dichlorophenyl)-4-phenylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3S/c25-19-11-12-21(26)22(17-19)27-23(29)24(18-7-3-1-4-8-18)13-15-28(16-14-24)32(30,31)20-9-5-2-6-10-20/h1-12,17H,13-16H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEQCLIYKAFGJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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